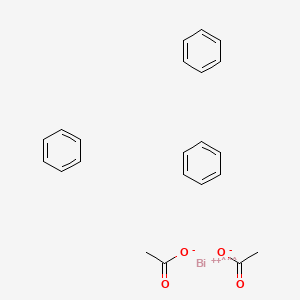

Triphenylbismuth Diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is recognized for its unique chemical structure and biological activity, making it a subject of interest for various research fields.

Análisis De Reacciones Químicas

Triphenylbismuth Diacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the compound’s functional groups and overall structure.

Aplicaciones Científicas De Investigación

Triphenylbismuth Diacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential therapeutic effects, particularly in the treatment of certain diseases. In medicine, this compound is being investigated for its potential use as a drug candidate due to its unique biological activity. Additionally, the compound has applications in industry, where it is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Triphenylbismuth Diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but they are believed to play a crucial role in its therapeutic potential.

Comparación Con Compuestos Similares

Triphenylbismuth Diacetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and biological activities . For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity and biological effects. this compound stands out due to its specific combination of properties, which make it particularly valuable for certain applications. The list of similar compounds includes those that share structural similarities but may differ in terms of their specific activities and applications .

Actividad Biológica

Triphenylbismuth diacetate (TPBDA) is an organometallic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the synthesis, structural characteristics, and biological properties of TPBDA, including its potential applications in cancer therapy and antimicrobial treatments.

Chemical Structure and Properties

This compound has the chemical formula C21H21BiO4 and a molecular weight of 558.38 g/mol. The compound comprises a bismuth atom bonded to three phenyl groups and two acetate groups. This unique structure imparts distinct reactivity patterns compared to other organobismuth compounds, making it particularly valuable in both synthetic chemistry and potential therapeutic applications.

Synthesis of this compound

TPBDA can be synthesized through various methods, including:

- Direct Reaction : A common synthesis involves treating triphenylbismuth with sodium perborate in acetic acid. This method yields TPBDA in a single step with good efficiency .

- Ligand Exchange : The compound can also be obtained through ligand exchange reactions involving triphenylbismuth carbonate and various carboxylic acids .

Anticancer Properties

Research indicates that TPBDA exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the interaction of TPBDA with cellular proteins involved in signaling pathways that regulate cell growth and survival.

- Case Study : In vitro studies have shown that TPBDA effectively inhibits the proliferation of human cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

TPBDA also displays notable antimicrobial properties, particularly against pathogenic bacteria such as Helicobacter pylori. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

- Research Findings : A study reported that TPBDA exhibited significant inhibition against H. pylori, indicating its potential use as an antimicrobial agent in treating infections caused by this bacterium .

Comparison with Related Compounds

To understand the unique properties of TPBDA, it is useful to compare it with other related organobismuth compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Triphenylbismuth | C18H15Bi | No acetate groups; primarily used as a catalyst |

| Triethylbismuth | C9H15Bi | Ethyl groups instead of phenyl; different solubility |

| Bismuth(III) acetate | C4H6BiO2 | Simpler structure; used as a precursor in organic synthesis |

The biological effects of TPBDA are linked to its interactions with various cellular targets:

Propiedades

InChI |

InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRUFEZECMKBAB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.